molecular formula C15H10F6O B071999 Bis(3-(trifluoromethyl)phenyl)methanol CAS No. 1598-89-6

Bis(3-(trifluoromethyl)phenyl)methanol

Cat. No.: B071999
CAS No.: 1598-89-6
M. Wt: 320.23 g/mol
InChI Key: WWKAKFGJTVATRV-UHFFFAOYSA-N
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Description

Bis(3-(trifluoromethyl)phenyl)methanol: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, with a hydroxyl group (-OH) bonded to the central carbon atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method for synthesizing Bis(3-(trifluoromethyl)phenyl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-(trifluoromethyl)benzyl chloride and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to yield the desired alcohol.

      Reaction Conditions:

  • Reduction of Ketones: : Another method involves the reduction of Bis(3-(trifluoromethyl)phenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and scalability. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Bis(3-(trifluoromethyl)phenyl)methanol can undergo oxidation to form Bis(3-(trifluoromethyl)phenyl)ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

  • Reduction: : The compound can be reduced back to its corresponding alcohol using reducing agents like NaBH4 or LiAlH4.

  • Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting the hydroxyl group to a halide using thionyl chloride (SOCl2).

Major Products

    Oxidation: Bis(3-(trifluoromethyl)phenyl)ketone

    Reduction: this compound

    Substitution: Bis(3-(trifluoromethyl)phenyl)methyl chloride

Scientific Research Applications

Bis(3-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups, which are important in pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

  • Medicine: : Due to its unique chemical properties, it is explored as a building block for the development of new drugs, especially those targeting specific molecular pathways.

  • Industry: : It is used in the production of specialty chemicals and materials, including polymers and coatings that require high thermal and chemical stability.

Mechanism of Action

The mechanism by which Bis(3-(trifluoromethyl)phenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Bis(3-(trifluoromethyl)phenyl)methanol can be compared with other compounds containing trifluoromethyl groups:

    Bis(4-(trifluoromethyl)phenyl)methanol: Similar structure but with trifluoromethyl groups in the para position, which can affect its reactivity and biological activity.

    Bis(2-(trifluoromethyl)phenyl)methanol: Trifluoromethyl groups in the ortho position, leading to different steric and electronic effects.

    Trifluoromethylphenylmethanol: Contains only one trifluoromethyl group, resulting in different chemical and physical properties.

The unique positioning of the trifluoromethyl groups in this compound contributes to its distinct reactivity and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

bis[3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKAKFGJTVATRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371135
Record name bis[3-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598-89-6
Record name bis[3-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1598-89-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3,3′-bis(trifluoromethyl)benzophenone (11.4 g, 36 mmol) in MeOH (50 mL) was added sodium borohydride (1.9 ml, 53 mmol) portionwise at rt. The suspension was stirred at rt for 24 h. The reaction was diluted slowly with water and extracted with CH2Cl2. The organic was washed successively with water, brine, dried over Na2SO4, and concentrated to give bis(3-(trifluoromethyl)phenyl)methanol (10.8 g, 94% yield). The crude oil was used in the next reaction without further purification.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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